molecular formula C22H13NO2S B2948321 2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one CAS No. 82222-48-8

2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one

Cat. No.: B2948321
CAS No.: 82222-48-8
M. Wt: 355.41
InChI Key: RPFIZFIDZMHTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one is a complex organic compound that features a thiazole ring fused with a benzochromenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-phenyl-1,3-thiazole-2-amine with 3H-benzo[f]chromen-3-one in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve heating the mixture in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives .

Scientific Research Applications

2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest. This mechanism is similar to that of certain anticancer drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one is unique due to the combination of the thiazole and benzochromenone moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO2S/c24-22-18(21-23-19(13-26-21)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-20(17)25-22/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFIZFIDZMHTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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